Monomethylsulochrin is a natural product primarily isolated from various fungal species, including Aspergillus fumigatus [, , , , , , , ], Aspergillus sp. [, , ], Penicillium sp. [], Neoplaconema napellum [], and Guignardia sp. [].
It belongs to the class of benzophenone derivatives, specifically a diphenyl ether []. Monomethylsulochrin has attracted significant interest in scientific research due to its reported biological activities, particularly its antimicrobial, antifungal, and anticancer properties.
The molecular structure of monomethylsulochrin has been extensively studied and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , , , ]. These studies provide detailed information about the compound's structural features, including the presence of a diphenyl ether core and specific functional groups. Additionally, single-crystal X-ray diffraction analysis has been employed to confirm the structure and absolute configuration of monomethylsulochrin [, ].
Antileishmanial activity: Research suggests monomethylsulochrin exhibits potent activity against Leishmania amazonensis, a parasite causing leishmaniasis. The compound induces ultrastructural alterations in the parasite, including atypical vacuoles, changes in mitochondria, and abnormal kinetoplast disposition []. Furthermore, monomethylsulochrin decreases the mitochondrial membrane potential, indicating a potential mechanism for its antileishmanial effect []. Molecular docking studies suggest monomethylsulochrin could inhibit sterol 14-alpha-demethylase (CYP51), a key enzyme in the parasite's metabolic pathway and a known drug target for leishmaniasis [].
Anticancer activity: Monomethylsulochrin displays cytotoxic activity against various cancer cell lines, including human glioma cells (U87MG and U251) []. The compound's anticancer activity is attributed to its ability to inhibit cell proliferation, although the precise molecular mechanisms remain to be elucidated.
Antibacterial activity: Although less potent than its antileishmanial and anticancer activities, monomethylsulochrin exhibits moderate antibacterial activity against specific bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus []. The mechanism behind this activity needs further investigation.
Antileishmanial agent: Monomethylsulochrin's potent activity against Leishmania amazonensis [] makes it a promising candidate for developing new leishmaniasis treatments. Its ability to target CYP51, a validated drug target, further strengthens its potential for antileishmanial drug development.
Anticancer agent: The cytotoxic activity of monomethylsulochrin against human glioma cells [] highlights its potential as an anticancer agent. Further research is needed to explore its efficacy against other cancer cell lines and understand its mechanism of action in detail.
Antibacterial agent: Although its antibacterial activity is moderate [], monomethylsulochrin could serve as a starting point for developing more potent derivatives against specific bacterial infections, including those caused by multidrug-resistant strains.
Biocontrol agent: The antifungal activity of monomethylsulochrin against Candida albicans [] suggests its potential application as a biocontrol agent. It could be further explored for its ability to inhibit the growth of other plant or human pathogenic fungi.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: